molecular formula C25H20N4O7 B15045490 3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one

3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one

Cat. No.: B15045490
M. Wt: 488.4 g/mol
InChI Key: KBNQBCQYQHNTPV-CVKSISIWSA-N
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Description

The compound 3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one is a coumarin derivative featuring a hydrazinylidene-dinitrophenyl moiety and a phenylbutyl substituent. Coumarins are renowned for their fluorescence, antimicrobial activity, and nonlinear optical properties. The hydrazinylidene group (-NH-N=) and the electron-withdrawing 2,4-dinitrophenyl substituent likely enhance its stability and electronic properties, making it suitable for applications in materials science or bioactive chemistry .

Properties

Molecular Formula

C25H20N4O7

Molecular Weight

488.4 g/mol

IUPAC Name

3-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C25H20N4O7/c1-15(26-27-20-12-11-17(28(32)33)14-21(20)29(34)35)13-19(16-7-3-2-4-8-16)23-24(30)18-9-5-6-10-22(18)36-25(23)31/h2-12,14,19,27,30H,13H2,1H3/b26-15+

InChI Key

KBNQBCQYQHNTPV-CVKSISIWSA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(C2=CC=CC=C2)C3=C(C4=CC=CC=C4OC3=O)O

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(C2=CC=CC=C2)C3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the chromen-2-one core, followed by the introduction of the phenylbutyl and dinitrophenylhydrazinylidene groups through condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.

Chemical Reactions Analysis

Hydrazone-Specific Reactions

Hydrazones are highly reactive functional groups, prone to acid/base-catalyzed cleavage and rearrangements. In this compound, the 2,4-dinitrophenylhydrazinylidene group undergoes the following transformations:

Reaction TypeConditionsOutcome
Acidic Hydrolysis HCl or H₂SO₄ in aqueous mediumCleavage of the hydrazone bond, yielding 2,4-dinitrophenylhydrazine and a ketone derivative .
Alkaline Rearrangement NaOH or KOH in ethanol/water mixPotential formation of azo compounds or tautomeric shifts.
Nucleophilic Addition Grignard reagents, alcoholsAttack at the hydrazone carbon, forming substituted derivatives.

The 2,4-dinitrophenyl group enhances reactivity due to its electron-withdrawing nitro substituents, facilitating cleavage under mild acidic conditions .

Coumarin-Based Reactions

The 4-hydroxy-2H-chromen-2-one (coumarin) core participates in reactions typical of aromatic systems with hydroxyl and carbonyl functionalities:

Reaction TypeConditionsOutcome
Alkylation Alkyl halides, base (e.g., K₂CO₃)O-alkylation at the hydroxyl group, forming ether derivatives.
Acylation Acyl chlorides, pyridineAcetylation of the hydroxyl group, yielding esters.
Electrophilic Substitution Nitration, sulfonationSubstitution at the aromatic ring (e.g., nitration at position 5/7).
Photochemical Rearrangement UV irradiationPotential [2+2] cycloaddition or ring rearrangement.

The hydroxyl group at position 4 acts as a directing group, influencing regioselectivity in electrophilic substitution .

Catalyst-Mediated Transformations

The synthesis of related coumarin derivatives often employs biogenic ZnO nanoparticles as catalysts . While not directly described for this compound, analogous reactions could include:

Reaction TypeConditionsOutcome
Condensation ZnO nanoparticles, mild heatingFormation of heterocyclic derivatives via Schiff base or aldol pathways.
Oxidation ZnO under oxidative conditionsGeneration of quinone or epoxide intermediates.

ZnO nanoparticles may facilitate the stabilization of intermediates during synthesis, as observed in related coumarin derivatives .

Analytical and Spectroscopic Implications

Key spectroscopic features and their relevance to reaction outcomes include:

  • FT-IR :

    • O–H stretch (3400–3500 cm⁻¹): Indicates hydroxyl group presence post-reaction.

    • C=O stretch (1630–1700 cm⁻¹): Monitors esterification or cleavage.

  • ¹H NMR :

    • Aromatic protons : Shifts in chemical shifts (δ 6–9 ppm) reveal substitution patterns.

    • Hydrazone proton : Absence after hydrolysis confirms cleavage .

Scientific Research Applications

The compound 3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one, is a molecule with a hydrazine moiety and a chromenone framework. Coumarins, the class to which this compound belongs, are recognized for their wide range of biological activities and uses in medicinal chemistry. The 2,4-dinitrophenyl group in the compound enhances its reactivity and potential for biological interactions, making it an interesting subject for study.

Potential Applications

This compound and similar compounds have exhibited significant biological activities:

  • Antimicrobial Research suggests these compounds can be used as effective antimicrobial agents.
  • Anticancer These compounds show promise in cancer research.
  • Antioxidant They may also function as antioxidants.

Chemical Reactions

The chemical behavior of this compound can be analyzed through reactions typical of hydrazones and coumarins:

  • Hydrolysis The compound can undergo hydrolysis, breaking down the molecule with water.
  • Condensation It can participate in condensation reactions, where molecules combine, often with the loss of water.
  • Cycloaddition The compound may also undergo cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct.

These reactions demonstrate the compound's adaptability in synthetic organic chemistry and its potential for modification.

Research Directions

Interaction studies are important to understand how this compound interacts with biological targets:

  • Binding Affinity Research may focus on evaluating the compound’s binding affinity to target proteins.
  • Enzyme Inhibition Studies could explore its ability to inhibit key enzymes involved in disease pathways.
  • Cellular Uptake Understanding how the compound is taken up by cells can provide insights into its bioavailability and efficacy.

Mechanism of Action

The mechanism of action of 3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinylidene-Dinitrophenyl Derivatives with Varied Cores

Pyrrolidinone Core
  • (3E)-3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one (): Core: Pyrrolidinone (5-membered lactam). Synthesis: Refluxing with hydrazine salts in ethanol (65% yield, m.p. unspecified). The 4-methoxyphenyl group may enhance solubility compared to the phenylbutyl chain in the target compound .
Chalcone Core
  • 4-{(1E,3Z)-3-(4-Bromophenyl)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]prop-1-en-1-yl}phenol (BPDP) (): Core: Chalcone (α,β-unsaturated ketone). Properties: Exhibits third-order nonlinear optical activity (χ⁽³⁾ = –3.5×10⁻²⁰ m²/V²) due to extended π-conjugation. Thermal stability up to 203°C . Contrast: The chalcone’s linear structure facilitates stronger optical nonlinearity compared to the coumarin-based target compound, which may prioritize fluorescence or bioactivity .
Thiazolidinone Core
  • 2-{[(3-Bromo-4-hydroxyphenyl)methylidene]hydrazinylidene}-3-(4-chlorophenyl)-1,3-thiazolidin-4-one (): Core: Thiazolidin-4-one (5-membered ring with S and N). Bioactivity: Antimicrobial (74% yield, m.p. 235–236°C). Comparison: The thiazolidinone core’s sulfur atom may improve binding to biological targets, whereas the coumarin core in the target compound could offer better photophysical properties .

Coumarin Derivatives with Alternative Substituents

  • 3-Acetyl-4-hydroxy-2H-chromen-2-one (): Structure: Simpler coumarin with an acetyl group. Synthesis: Reflux in acetic acid/POCl₃ (90% yield, m.p. unspecified).
  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (): Structure: Coumarin linked to an imidazole ring. Properties: Enhanced thermal stability and nonlinear optical behavior. Contrast: The imidazole substituent introduces additional N-heterocyclic aromaticity, which may alter redox properties compared to the target compound’s nitro groups .

Structural and Functional Analysis

Substituent Effects on Physical Properties

Compound Class Substituent Melting Point (°C) Yield (%) Key Functional Groups
Target Coumarin Derivative Phenylbutyl, dinitrophenyl Not reported Not reported 4-hydroxycoumarin, hydrazinylidene
Pyrazolone () 2,6-Dichlorophenyl, CF₃ 133–135 79 C=O, C=N, CF₃
Thiazolidinone () 4-Chlorophenyl, bromophenyl 235–236 74 S, C=O, hydrazinylidene
Chalcone () 4-Bromophenyl Not reported Not reported α,β-unsaturated ketone

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CF₃) correlate with higher melting points due to increased intermolecular forces .
  • The target compound’s phenylbutyl chain may lower crystallinity compared to smaller substituents like CF₃ or Cl .

Spectroscopic Signatures

  • IR Spectroscopy: Hydrazinylidene-dinitrophenyl compounds show characteristic peaks for NH (~3200 cm⁻¹), C=O (~1700 cm⁻¹), and NO₂ (~1520, 1340 cm⁻¹) .
  • NMR : The 2,4-dinitrophenyl group deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., δ 8.5–9.0 ppm for aromatic protons) .

Biological Activity

The compound 3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one is a complex organic molecule belonging to the class of coumarins. Its unique structural features, including a hydrazine moiety and a chromenone framework, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O8C_{18}H_{18}N_{4}O_{8}, with a molecular weight of approximately 378.36 g/mol. The presence of the 2,4-dinitrophenyl group enhances its reactivity and potential biological interactions. The chromenone structure is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of Hydrazone : Reacting a suitable hydrazine derivative with a carbonyl compound to form the hydrazone linkage.
  • Coumarin Derivative Formation : Utilizing a coumarin scaffold to introduce the desired substituents.
  • Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For example:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Cell Lines Tested : Studies have evaluated its effects on various cancer cell lines, including HeLa (cervical cancer) and C6 (glioblastoma) cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various microorganisms:

  • Spectrum of Activity : It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : These findings suggest potential use as an antimicrobial agent in clinical settings.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A series of derivatives were synthesized and tested for their ability to inhibit cell proliferation in HeLa and C6 cell lines.
    • Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy.
  • Antimicrobial Screening :
    • A comprehensive screening against common pathogens revealed that the compound possesses a broad spectrum of antimicrobial activity.
    • The mode of action appears to involve disruption of microbial cell membranes.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

Compound NameStructureUnique FeaturesAnticancer ActivityAntimicrobial Activity
4-HydroxycoumarinStructureBasic coumarin structureModerateLow
7-HydroxycoumarinStructureHydroxyl group at position 7HighModerate
2-(2,4-Dinitrophenyl)hydrazineStructureFocus on hydrazine functionalityLowHigh

The mechanism by which This compound exerts its biological effects may involve:

  • Enzyme Inhibition : The dinitrophenyl group may interact with enzyme active sites, inhibiting their function.
  • Cell Signaling Modulation : Interactions with cellular receptors could alter signaling pathways related to cell survival and proliferation.

Q & A

Q. What are the established synthetic routes for synthesizing 3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one, and what optimization strategies are recommended for improving yield?

Methodological Answer: The synthesis typically involves multi-step protocols:

Claisen-Schmidt Condensation : Reacting substituted acetophenones with aldehydes under basic conditions (e.g., KOH/ethanol) to form chalcone intermediates .

Cyclization : Treating the chalcone with hydrogen peroxide in alkaline ethanol to form the chromen-2-one core .

Hydrazone Formation : Introducing the 2,4-dinitrophenylhydrazine moiety via condensation under acidic or neutral conditions, ensuring stereochemical control (E-configuration) .
Optimization Strategies :

  • Temperature control (0–50°C) during condensation to minimize side reactions .
  • Use of anhydrous solvents and inert atmospheres to prevent hydrolysis of sensitive intermediates .
  • Purification via column chromatography or recrystallization to isolate stereoisomers .

Q. How is the compound characterized post-synthesis, and which spectroscopic techniques are most effective for confirming its structure?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the chromen-2-one scaffold, hydrazone linkage, and phenyl substituents. Aromatic protons in the 2,4-dinitrophenyl group appear as distinct downfield signals .
  • IR Spectroscopy : Stretching vibrations for C=O (chromen-2-one, ~1650 cm1^{-1}) and N–N (hydrazone, ~1600 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak and fragmentation patterns consistent with the hydrazone linkage .

Advanced Research Questions

Q. What methodologies are used for X-ray crystallographic analysis and refinement of this compound, and how are hydrogen-bonding networks interpreted?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure Solution : SHELXT for phase determination via intrinsic phasing, followed by refinement with SHELXL to model anisotropic displacement parameters .
  • Hydrogen Bonding : WinGX/ORTEP visualizes intermolecular interactions (e.g., O–H···O between chromen-2-one and nitro groups), critical for understanding packing efficiency and stability .
    Example Data Table :
Bond TypeDistance (Å)Angle (°)
O–H···O2.65145
N–H···O2.89160

Q. How can computational studies (e.g., DFT, molecular docking) predict the compound’s reactivity and potential biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Gaussian09 or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The 2,4-dinitrophenyl group lowers LUMO energy, enhancing electron-deficient character .
  • Molecular Docking : AutoDock Vina or MOE docks the compound into target proteins (e.g., microbial enzymes). The chromen-2-one scaffold shows π-π stacking with aromatic residues, while the hydrazone group forms hydrogen bonds with catalytic sites .

Q. How can researchers resolve contradictions in experimental data, such as discrepancies between theoretical and observed spectroscopic results?

Methodological Answer:

  • Theoretical Framework : Align observations with existing models (e.g., time-dependent DFT for UV-Vis spectra) .
  • Replication : Repeat synthesis and characterization under controlled conditions to rule out experimental error .
  • Statistical Analysis : Use software like CrystalExplorer to compare Hirshfeld surfaces and quantify intermolecular interactions, resolving crystallographic ambiguities .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how are they designed to minimize false positives?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) tests against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls to exclude vehicle effects .
  • Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity indices. Pre-treatment with antioxidants (e.g., ascorbic acid) mitigates redox-mediated false positives .

Experimental Design and Data Analysis

Q. How should researchers design experiments to study structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Variable Selection : Systematically modify substituents (e.g., nitro groups, phenyl rings) while keeping the chromen-2-one core intact .
  • Orthogonal Techniques : Combine SAR data with molecular dynamics simulations to correlate substituent effects with binding affinity .
  • Statistical Validation : Use ANOVA to confirm significance of observed trends (e.g., IC50_{50} values) across derivatives .

Q. What strategies are recommended for analyzing crystallographic data with low-resolution or twinned crystals?

Methodological Answer:

  • Twinning Analysis : Use CELL_NOW or TwinRotMat to identify twin laws and refine data with SHELXL’s TWIN/BASF instructions .
  • Resolution Enhancement : Apply solvent flattening (via CCP4) or charge-flipping (SHELXE) to improve electron density maps .

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